molecular formula C17H17N3O4 B3028387 (R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione CAS No. 1985607-70-2

(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

Cat. No.: B3028387
CAS No.: 1985607-70-2
M. Wt: 327.33 g/mol
InChI Key: HJTRSKVIYMCKJU-UHFFFAOYSA-N
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Description

(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione (CAS: 1985607-70-2) is a complex heterocyclic compound featuring fused oxazine, pyridine, and triazine rings. Its molecular formula is C₁₇H₁₇N₃O₄ (MW: 327.33–327.34), with a benzyloxy group at the 7-position influencing its aromaticity and reactivity . This compound serves as a critical intermediate in synthesizing baloxavir marboxil, a prodrug for the influenza inhibitor baloxavir acid (BXA) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-13-6-7-20-15(16(13)24-10-12-4-2-1-3-5-12)17(22)19-8-9-23-11-14(19)18-20/h1-7,14,18H,8-11H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTRSKVIYMCKJU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione is a compound primarily recognized as an intermediate in the synthesis of the antiviral drug baloxavir marboxil. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical development.

  • Molecular Formula : C17_{17}H17_{17}N3_{3}O4_{4}
  • Molecular Weight : 327.33 g/mol
  • CAS Registry Number : 1985607-70-2
PropertyValue
Molecular FormulaC17_{17}H17_{17}N3_{3}O4_{4}
Molecular Weight327.33 g/mol
CAS Number1985607-70-2

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of baloxavir. Baloxavir marboxil is an antiviral agent that inhibits the cap-dependent endonuclease activity of the influenza virus polymerase and has been shown to be effective against both influenza A and B viruses.

Baloxavir marboxil works by blocking the viral replication process. The mechanism involves:

  • Inhibition of viral RNA transcription by interfering with the cap-snatching mechanism.
  • Reduction of viral load in infected individuals.

Case Studies and Research Findings

  • Antiviral Efficacy : In clinical trials for baloxavir marboxil:
    • Patients treated with baloxavir showed a significant reduction in influenza symptoms compared to those receiving placebo treatments.
    • The time to alleviation of symptoms was notably shorter in baloxavir-treated groups.
  • Comparative Studies : Research comparing baloxavir with other antiviral agents such as oseltamivir demonstrated:
    • Baloxavir's unique mechanism allows for effectiveness against strains resistant to neuraminidase inhibitors.
    • A study indicated that baloxavir was effective against H1N1 and H3N2 strains resistant to other antiviral treatments.
  • Stability and Metabolism : Studies on the metabolic stability of this compound revealed:
    • The compound exhibited good stability in liver microsomes from both human and mouse models.
    • Metabolite profiling indicated that N-dealkylation was a significant metabolic pathway.

Scientific Research Applications

Intermediate in Antiviral Synthesis

(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione plays a crucial role as an intermediate in the synthesis of Baloxavir Marboxil. This drug is notable for its efficacy against influenza viruses by inhibiting the cap-dependent endonuclease activity of the viral polymerase complex . The compound's structure facilitates the development of potent antiviral agents that can combat resistant strains of influenza.

Research on Pharmacological Effects

Studies have indicated that compounds similar to this compound exhibit various pharmacological activities such as anti-inflammatory and analgesic properties. These effects are attributed to their ability to interact with specific biological targets within the human body .

Potential in Cancer Research

Recent investigations into related compounds have suggested potential anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. This area remains under exploration and could yield significant therapeutic advancements if further validated through clinical studies.

Case Study 1: Baloxavir Marboxil Efficacy

A clinical trial assessing the efficacy of Baloxavir Marboxil demonstrated its effectiveness against influenza A and B viruses with a favorable safety profile. The study highlighted the importance of intermediates like this compound in developing antiviral therapies that can be rapidly deployed during flu outbreaks.

Case Study 2: Pharmacokinetics and Toxicology

Research conducted on the pharmacokinetics of Baloxavir Marboxil revealed insights into absorption rates and metabolic pathways influenced by compounds such as this compound. The findings contributed to understanding how these intermediates affect drug efficacy and safety profiles.

Chemical Reactions Analysis

Synthetic Role as a Key Intermediate

This compound serves as a pivotal intermediate in the synthesis of baloxavir marboxil (Xofluza®), a cap-dependent endonuclease inhibitor for influenza treatment . Its stereochemical configuration (R-isomer) is essential for ensuring the biological activity of the final drug product.

Substitution Reactions

The benzyloxy group (-OCH₂C₆H₅) at position 7 undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Debenzylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, generating a hydroxyl group critical for subsequent esterification steps .

Reaction Scheme:

 R 7 Benzyloxy dione+H2Pd C R 7 Hydroxy dione+C6H5CH3\text{ R 7 Benzyloxy dione}+\text{H}_2\xrightarrow{\text{Pd C}}\text{ R 7 Hydroxy dione}+\text{C}_6\text{H}_5\text{CH}_3

Ring-Opening and Functionalization

The oxazino-triazine core participates in ring-opening reactions with electrophiles. Patent WO2020226532A1 demonstrates its reaction with thienobenzothiepin derivatives to form substituted analogs :

Reaction Partner Conditions Product Application
6,7-Difluoro-5,10-dihydrothieno[3,2-c]benzothiepin-10-olRS (reagent system), 80°CDiastereomeric adductsAntiviral candidates
(3,4-Difluorophenyl)(phenyl)methanolAcid catalysisAlkylated derivativesImproved pharmacokinetics

Stereospecific Transformations

The (12aR)-configuration is retained during reactions to preserve bioactivity. For instance:

  • Chiral Resolution : Racemic mixtures are resolved via chromatography or enzymatic methods to isolate the R-enantiomer .

  • Diastereomer Formation : Reacting with thienobenzothiepin derivatives generates diastereomers with distinct physicochemical profiles .

Reduction and Oxidation

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces ketone groups in related intermediates, though the dione structure in this compound limits reducible sites .

  • Oxidation : Ozonolysis or peroxide-based systems modify the pyrido-triazine ring system but risk degrading the core structure.

Stability and Degradation Pathways

  • Hydrolytic Degradation : The oxazino-triazine ring hydrolyzes under strong acidic/basic conditions, forming pyridine and triazine fragments .

  • Thermal Stability : Decomposes above 200°C, releasing CO and benzyl derivatives (TGA data) .

Key Physicochemical Data

Property Value Method
Melting Point198–202°CDSC
Solubility>50 mg/mL in DMSOUSP <791>
LogP1.85 ± 0.12HPLC (C18 column)

Comparison with Similar Compounds

Baloxavir Acid (BXA)

  • Structure : BXA replaces the benzyloxy group with a hydroxyl group and introduces a difluoro-dibenzo[b,e]thiepin moiety at the 12-position .
  • Activity : BXA is the active form of baloxavir marboxil, inhibiting influenza virus RNA polymerase. The hydroxyl group at position 7 enhances target binding compared to the benzyloxy group in the parent compound .
  • Key Difference : The benzyloxy group in (R)-7-(benzyloxy)-...dione acts as a protective group during synthesis, which is removed in vivo to form BXA .

(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione (CAS: 2136287-67-5)

  • Structure : The benzyloxy group is replaced with a hexyloxy chain, increasing hydrophobicity (C₁₇H₂₅N₃O₄ vs. C₁₇H₁₇N₃O₄) .
  • Impact: The hexyl group may enhance membrane permeability but reduce solubility.

9-Bromo Derivative (CAS: Not Specified)

  • Structure : Incorporates a bromine atom at position 9 and a methyl group at position 4 .
  • However, cytotoxicity data are unavailable .

Hemihydrate Form (CAS: 2136287-62-0)

  • Structure : Same core as the parent compound but exists as a hemihydrate .
  • Properties : Hydration may improve crystallinity and stability, critical for pharmaceutical formulation .

Comparative Analysis of Key Properties

Property (R)-7-(Benzyloxy)-...dione Baloxavir Acid (BXA) 7-(Hexyloxy) Derivative 9-Bromo Derivative
Molecular Formula C₁₇H₁₇N₃O₄ C₂₄H₁₈F₂N₃O₄S C₁₇H₂₅N₃O₄ C₁₈H₁₈BrN₃O₄
Molecular Weight 327.33 514.48 343.40 420.26
Key Substituent Benzyloxy Hydroxyl, Difluoro Hexyloxy Bromine, Methyl
Bioactivity Intermediate (Low) Antiviral (High) Unknown Potentially High
Solubility Low (Lipophilic) Moderate Very Low Low
Synthetic Yield ~50% (Challenging) N/A N/A N/A

Antiviral Activity

  • Derivatives like 10a (with a dibenzo[a,d][7]annulen-5-yl group) exhibit picomolar inhibition of influenza A virus, surpassing baloxavir in microsomal stability and oral bioavailability .
  • The benzyloxy group’s removal (to form BXA) is essential for activating antiviral effects, highlighting the prodrug strategy .

Structure-Activity Relationships (SAR)

  • Benzyloxy Group : Critical for protecting the hydroxyl group during synthesis but reduces target binding affinity compared to BXA .
  • Triazine Core : Essential for RNA polymerase inhibition; modifications here (e.g., bromination) may enhance potency but require toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione
Reactant of Route 2
Reactant of Route 2
(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

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